Olaparib impurity 1

Pharmaceutical Analysis Impurity Profiling Reference Standards

Olaparib Impurity 1 is the des-fluoro process impurity (C24H24N4O3, MW 416.5) essential for stability-indicating HPLC/UPLC method development and GMP batch release. Its distinct LogP (~1.8) and molar mass ensure resolution from the API (MW 434.5). Using this well-characterized standard (≥98% purity) prevents misidentification and ensures compliance with ICH Q3A/B and FDA/EMA specifications. Essential for ANDA filings to demonstrate impurity profile equivalency. Procure from qualified suppliers with full Certificate of Analysis to support your regulatory submission.

Molecular Formula C24H24N4O3
Molecular Weight 416.5 g/mol
CAS No. 763113-06-0
Cat. No. B12102464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlaparib impurity 1
CAS763113-06-0
Molecular FormulaC24H24N4O3
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54
InChIInChI=1S/C24H24N4O3/c29-22-20-7-2-1-6-19(20)21(25-26-22)15-16-4-3-5-18(14-16)24(31)28-12-10-27(11-13-28)23(30)17-8-9-17/h1-7,14,17H,8-13,15H2,(H,26,29)
InChIKeyUMOUCKQSZGWWOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Olaparib Impurity 1 (CAS 763113-06-0) in Pharmaceutical Analysis


Olaparib Impurity 1 (CAS 763113-06-0), also known as Olaparib Desfluoro Impurity or Olaparib Impurity F, is a key process-related impurity of the anticancer drug Olaparib [1]. Chemically, it is 4-(3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one, with a molecular formula of C24H24N4O3 and a molecular weight of 416.5 g/mol [2]. This compound is characterized by the absence of the fluorine atom present on the central benzene ring of the parent drug Olaparib, making it a crucial reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing .

Why Generic Substitution Fails for Olaparib Impurity 1 (763113-06-0) in Regulated Environments


Generic substitution of reference standards is not permissible in pharmaceutical quality control, as analytical methods are validated against specific impurity profiles. Olaparib Impurity 1, being a des-fluoro analog of the API, has distinct physicochemical properties (LogP, molar mass) that directly affect its chromatographic behavior, including retention time and UV absorbance, compared to the parent drug or other impurities . Using an uncharacterized or incorrect impurity standard can lead to misidentification, inaccurate quantification, and ultimately, failure to meet regulatory specifications set by agencies like the FDA and EMA, potentially compromising drug safety and batch release [1].

Quantitative Differentiation of Olaparib Impurity 1 (763113-06-0) from Parent and Analogs


Chemical Identity and Purity: Olaparib Impurity 1 as a Des-Fluoro Analog

Olaparib Impurity 1 is structurally differentiated from the active pharmaceutical ingredient (API) Olaparib by the absence of a single fluorine atom on the central benzene ring [1]. This structural difference results in a distinct molecular formula (C24H24N4O3) and molecular weight (416.5 g/mol) compared to Olaparib (C24H23FN4O3, 434.5 g/mol). Commercially available standards of this impurity are typically supplied with a verified purity of ≥98% as determined by HPLC .

Pharmaceutical Analysis Impurity Profiling Reference Standards

Physicochemical Property: Predicted Lipophilicity of Olaparib Impurity 1

The lipophilicity of a compound, often measured by its partition coefficient (LogP), is a critical parameter influencing its retention time in reversed-phase HPLC. PubChem provides a computed XLogP3-AA value of 1.8 for Olaparib Impurity 1 [1]. This value can be compared to the parent drug Olaparib, which has a reported LogP of approximately 1.9 to 2.1 [2]. The difference in LogP, although small, confirms that the impurity will elute at a different retention time than the API under identical reversed-phase HPLC conditions, enabling its separation and quantification.

Pharmaceutical Development Chromatography Physicochemical Analysis

Synthetic Origin and Availability: Differentiating Olaparib Impurity 1 from Other Process Impurities

Olaparib Impurity 1 is a process-related impurity. Its formation is linked to specific synthetic routes, and it can arise from the carryover of non-fluorinated starting materials . Chinese patent CN114644604A describes a dedicated process for synthesizing an Olaparib impurity (having a 'Formula I' structure) for use as a reference standard for purity control [1]. This contrasts with other impurities like nitroso-olaparib (a potential genotoxic impurity) or various degradation products (e.g., hydrolytic products) which form under different conditions. A dedicated synthesis ensures the availability of a stable, high-purity standard for this specific impurity, which may not be readily available or identifiable from a complex mixture of degradants.

Process Chemistry Synthetic Route Scouting Quality by Design (QbD)

Key Application Scenarios for Olaparib Impurity 1 (763113-06-0) Reference Standard


Analytical Method Development and Validation for Olaparib Drug Substance

This compound serves as a primary reference standard for the development and validation of stability-indicating HPLC/UPLC methods. Its distinct molecular weight (416.5 g/mol) and predicted LogP (1.8) ensure it can be resolved from the Olaparib API (434.5 g/mol, LogP ~1.9-2.1) and other related substances. Using this well-characterized standard allows analysts to establish system suitability criteria, such as relative retention time (RRT) and resolution, and to accurately quantify this specific impurity during forced degradation studies and routine quality control as per ICH guidelines [1].

Batch Release and Stability Testing in GMP Manufacturing

In GMP environments, this impurity standard is essential for the QC release testing of Olaparib drug substance and drug product batches. As a known process impurity, its presence and level must be monitored against established specifications, typically ≤0.10% or ≤0.15% relative to the API [2]. The high purity (≥98%) of the reference standard, as indicated on Certificates of Analysis, is critical for accurate quantitation, ensuring that manufactured batches meet regulatory requirements before release to the market.

Supporting Abbreviated New Drug Applications (ANDA)

For generic drug manufacturers filing an ANDA for Olaparib, a comprehensive impurity profile is a regulatory necessity. This specific impurity standard is used to demonstrate analytical method equivalency to the Reference Listed Drug (RLD) method and to establish that the impurity profile of the generic product is comparable to or better than the innovator's product [3]. Its procurement from reputable suppliers with full characterization data directly supports the quality and regulatory filing package.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olaparib impurity 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.